

Physicochemical Characteristics of Chroman-3-amine: A Technical Guide

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Compound of Interest

Compound Name: Chroman-3-amine

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Introduction

Chroman-3-amine, a heterocyclic compound featuring a chroman scaffold with an amine group at the 3-position, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a basic amino group make it an attractive core for the synthesis of a diverse range of biologically active molecules. Derivatives of **chroman-3-amine** have shown significant promise as ligands for various biological targets, including the sigma-1 ($\sigma 1$) receptor, and are being investigated for their therapeutic potential in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the physicochemical characteristics of **chroman-3-amine**, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for **chroman-3-amine** are summarized below.

Property	Value (Predicted)	Data Source
Molecular Formula	C ₉ H ₁₁ NO	-
Molecular Weight	149.19 g/mol	-
Melting Point	240-241 °C (decomposed)	[1]
Boiling Point	256.8 ± 29.0 °C	[1]
Density	1.106 ± 0.06 g/cm ³	[1]
pKa (of conjugate acid)	7.49 ± 0.20	[1]
logP (Octanol-Water)	Not available	-
Aqueous Solubility	Not available	-

Note: The values presented are primarily predicted and sourced from chemical suppliers. Experimentally determined data for logP and aqueous solubility are not readily available in the cited literature.

Experimental Protocols

Synthesis of Chroman-3-amine

A common and effective method for the synthesis of **chroman-3-amine** is through the reduction of chroman-3-one oxime. This multi-step synthesis starts from the commercially available chroman-4-one.

Step 1: Synthesis of Chroman-3-one

The synthesis of the key intermediate, chroman-3-one, can be achieved from chroman-4-one. While various methods exist, a common approach involves a two-step process of reduction followed by oxidation.

Step 2: Oximation of Chroman-3-one

The ketone functional group in chroman-3-one is converted to an oxime by reaction with hydroxylamine.

- Reagents and Equipment:
 - Chroman-3-one
 - Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
 - Sodium acetate (CH_3COONa) or other suitable base
 - Ethanol or other appropriate solvent
 - Round-bottom flask with reflux condenser
 - Magnetic stirrer and heating mantle
- Procedure:
 - Dissolve chroman-3-one in ethanol in a round-bottom flask.
 - Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate.
 - Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
 - Filter the precipitate, wash with water, and dry to obtain chroman-3-one oxime.

Step 3: Reduction of Chroman-3-one Oxime to **Chroman-3-amine**

The final step involves the reduction of the oxime to the corresponding primary amine. Catalytic hydrogenation is a common method for this transformation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Reagents and Equipment:
 - Chroman-3-one oxime

- Reducing agent (e.g., H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), or other reducing agents like Lithium aluminum hydride (LiAlH₄))
- Solvent (e.g., Ethanol, Methanol, or Diethyl ether for LiAlH₄)
- Hydrogenation apparatus (if using H₂ gas)
- Round-bottom flask

- Procedure (Illustrative example with Catalytic Hydrogenation):
 - Dissolve chroman-3-one oxime in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
 - Add a catalytic amount of Pd/C (typically 5-10% by weight).
 - Pressurize the vessel with hydrogen gas to the desired pressure.
 - Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
 - Monitor the reaction by TLC to confirm the disappearance of the starting material.
 - Once the reaction is complete, carefully filter off the catalyst.
 - Evaporate the solvent under reduced pressure to yield crude **chroman-3-amine**.
 - Purify the product by a suitable method, such as crystallization or column chromatography.

The workflow for the synthesis of **chroman-3-amine** from chroman-4-one is depicted in the following diagram:



[Click to download full resolution via product page](#)**Synthetic pathway to chroman-3-amine.**

Physicochemical Property Determination

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of **chroman-3-amine** can be determined experimentally using potentiometric titration.

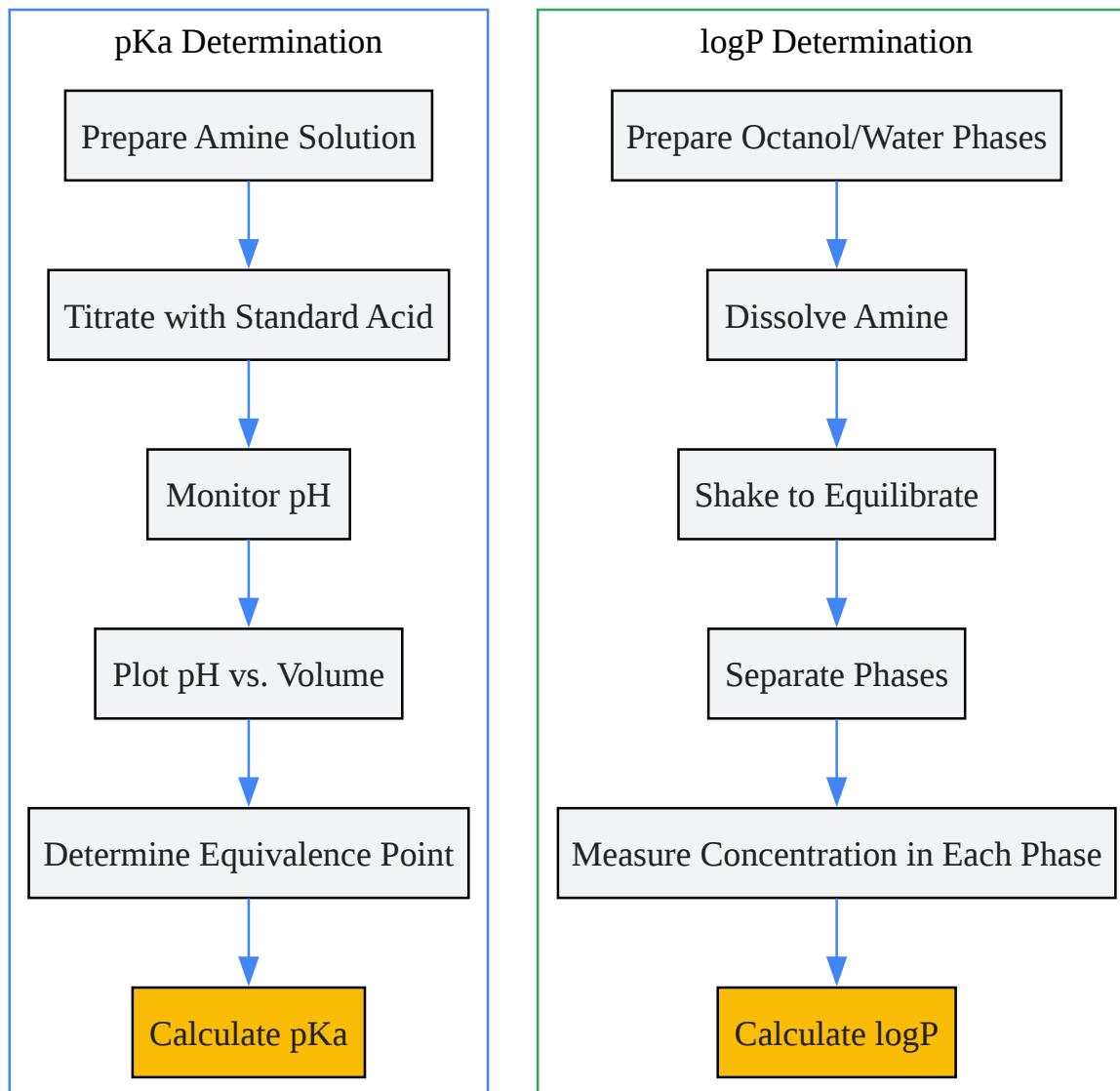
- Principle: A solution of the amine is titrated with a standard acid solution, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
- Procedure:
 - Prepare a standard solution of **chroman-3-amine** of known concentration in water or a suitable co-solvent.
 - Calibrate a pH meter with standard buffer solutions.
 - Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl) in small increments.
 - Record the pH after each addition of the acid.
 - Plot the pH versus the volume of acid added.
 - Determine the equivalence point from the titration curve (the point of maximum slope).
 - The pKa is the pH value at half the volume of the equivalence point.

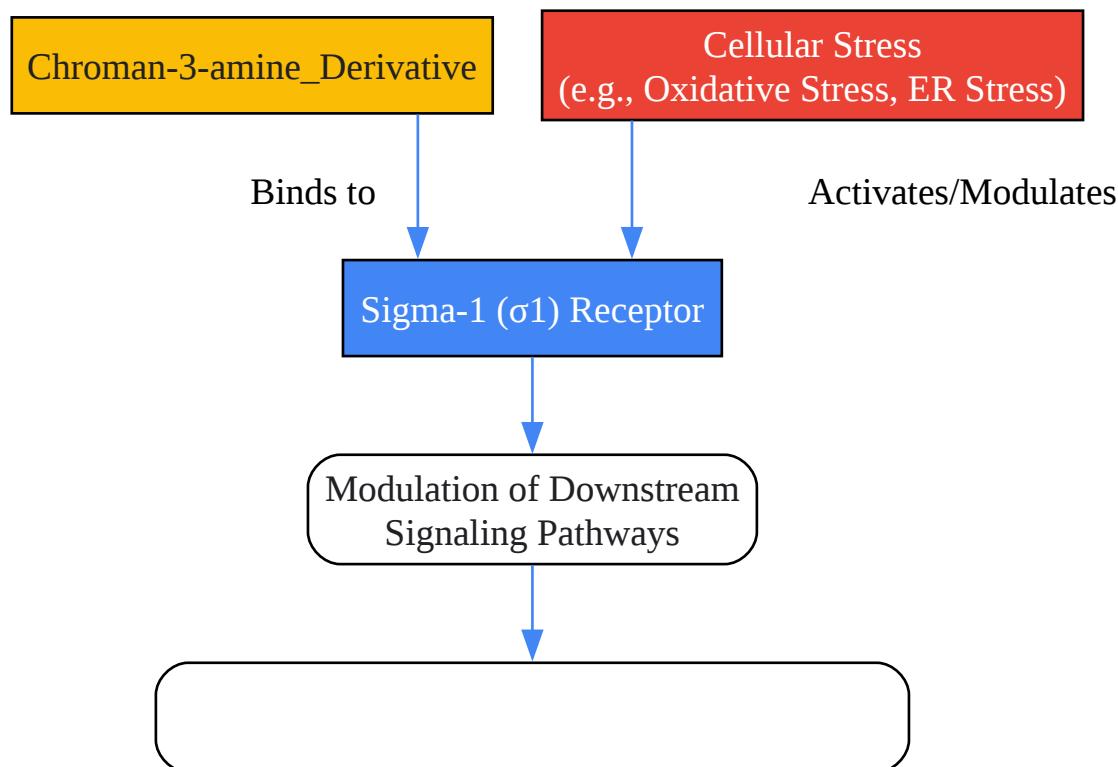
logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional technique for its determination.

- Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated.
- Procedure:
 - Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
 - Dissolve a known amount of **chroman-3-amine** in one of the phases.
 - Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.
 - Shake the funnel for a sufficient time to allow for equilibrium to be reached.
 - Allow the phases to separate completely.
 - Carefully collect samples from both the n-octanol and aqueous phases.
 - Determine the concentration of **chroman-3-amine** in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
 - Calculate the partition coefficient, $P = [\text{Concentration in octanol}] / [\text{Concentration in water}]$.
 - The $\log P$ is the logarithm of P .

The general workflow for determining these key physicochemical properties is illustrated below:





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